molecular formula C18H17ClFNO4 B2939814 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1351835-92-1

2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2939814
CAS No.: 1351835-92-1
M. Wt: 365.79
InChI Key: HZORQAJNTYBYRI-UHFFFAOYSA-N
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Description

The compound 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a hybrid molecule featuring a chloro-fluorobenzylamino-oxoethyl backbone conjugated with a 3-methoxyphenyl acetate moiety. The 3-chloro-4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the 3-methoxyphenyl acetate may contribute to π-π stacking interactions, similar to methoxy-substituted analogs reported in the literature .

Properties

IUPAC Name

[2-[(3-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-24-14-4-2-3-12(7-14)9-18(23)25-11-17(22)21-10-13-5-6-16(20)15(19)8-13/h2-8H,9-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZORQAJNTYBYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClFNO3C_{17}H_{18}ClFNO_3. Its structure features a chloro-fluoro substituted benzyl group, an amino linkage, and an acetate moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Amino Linkage: Reaction of 3-chloro-4-fluorobenzylamine with 2-oxoethyl acetate.
  • Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetic acid under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • In Vitro Studies: Compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin .

Antiproliferative Effects

Compounds containing similar functional groups have been evaluated for their antiproliferative activities against various cancer cell lines:

  • Cell Line Studies: In vitro assays indicate that these compounds can inhibit cell proliferation in breast and ovarian cancer cell lines, suggesting potential as anticancer agents .

Case Studies

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria with IC50 values comparable to standard treatments.
Study BShowed significant antiproliferative effects in ovarian cancer cell lines with a reduction in viability by over 70% at certain concentrations.
Study CInvestigated the structural modifications that enhance biological activity, emphasizing the role of halogen substitutions.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of the target compound with structurally related molecules from the evidence:

Compound Name / ID Molecular Formula (if available) Substituents/Key Groups Yield (%) m.p. (°C) Notable Features Reference
Target: 2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate Not explicitly provided 3-Cl-4-F-benzyl, 3-OCH3-phenyl acetate - - Dual halogenation; ester linkage -
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2f) C19H16N4O5S 4-NO2-phenyl, 4-OCH3-phenyl, thioether 78.5 215–217 Nitro group for electron withdrawal
N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide (4a) Not provided 2-Cl-phenyl, pyrazole-carboxamide 77.6 - Chlorinated pyrazole core
AZD1152 (Kinase Inhibitor) Not provided 3-F-phenyl, phosphate ester - - Phosphate for solubility
2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1,2-benzothiazine-1,1-dione C25H17ClN2O6S 3-Cl-phenyl, 3-OCH3-benzoyl, benzothiazine - - Anti-inflammatory potential
[2-(N-methylanilino)-2-oxoethyl] 2-chloro-4-fluorobenzoate C16H12ClFNO3 2-Cl-4-F-benzoate, N-methylanilino - - Dual halogenation; amide linkage
2-(3-methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-fluorophenyl)acetate C19H15FNO5 Benzoxazole, 4-F-phenyl acetate - - Fluorinated benzoxazole core

Key Observations

Halogenation Patterns: The target compound’s 3-chloro-4-fluorobenzyl group distinguishes it from analogs like 4a (2-chlorophenyl) and 2f (4-nitrophenyl). Dual halogenation may enhance receptor binding via halogen bonds, a feature shared with [2-(N-methylanilino)-2-oxoethyl] 2-chloro-4-fluorobenzoate . In contrast, AZD1152 () employs a 3-fluorophenyl group, prioritizing fluorine’s electronegativity for kinase inhibition.

Functional Group Influence: The 3-methoxyphenyl acetate in the target compound likely improves membrane permeability compared to the sulfamoyl or phosphate groups in and , which enhance solubility but reduce lipophilicity.

Synthetic Routes: The target compound may be synthesized via S-alkylation (as in ) or carboxamide coupling (). ’s intermediates (e.g., ethyl 2-aminoacetate hydrochloride) suggest possible starting materials for analogous structures .

Biological Implications :

  • While AZD1152 () is a confirmed kinase inhibitor, the target compound’s chloro-fluorobenzyl group may confer similar bioactivity, as halogenated aromatics are common in kinase-targeting drugs.
  • The benzothiazine derivative () has demonstrated anti-inflammatory properties, suggesting the target compound’s methoxyphenyl group could align with such applications .

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